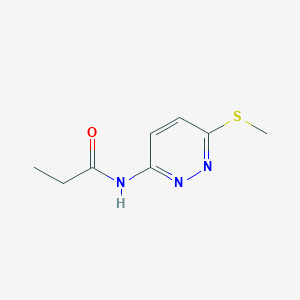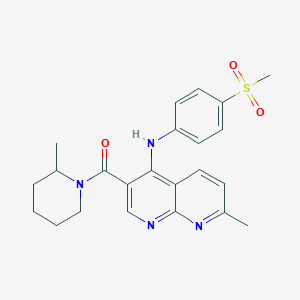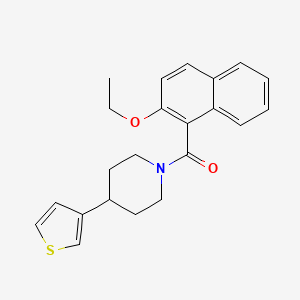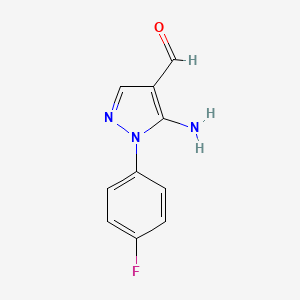
N-(6-(methylthio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(methylthio)pyridazin-3-yl)propionamide, also known as MTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTPA has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyridazine derivatives, including N-(6-(methylthio)pyridazin-3-yl)propionamide, have shown a wide range of pharmacological activities such as antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs .
Antidepressant Properties
These compounds have also been found to have antidepressant effects . This makes them potential candidates for the development of new drugs to treat depression and related mental health conditions .
Anticancer Activity
Some pyridazine derivatives have demonstrated anticancer properties . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Antiplatelet Activity
These compounds have been found to have antiplatelet effects . This means they can prevent blood clots, making them potentially useful in the prevention of heart attacks and strokes .
Antiulcer Properties
Pyridazine derivatives have also been found to have antiulcer properties . This makes them potential candidates for the development of new drugs to treat ulcers .
Herbicidal Properties
Apart from their medicinal uses, pyridazine derivatives are also known for their herbicidal properties . They can inhibit the growth of weeds, making them useful in agriculture .
Cytotoxic Activity
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including N-(6-methylsulfanylpyridazin-3-yl)propanamide, were tested for their cytotoxicity against human cancer cell lines . This suggests potential applications in cancer treatment .
Mecanismo De Acción
- The primary targets of N-(6-(methylthio)pyridazin-3-yl)propionamide are not explicitly mentioned in the available literature. However, pyridazinone derivatives have been utilized against various biological targets, including antipyretics, anti-inflammatory agents, and anticancer compounds .
- The exact interaction mechanism remains elusive, but pyridazinones exhibit distinct properties. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, their action is not mediated by prostaglandin synthesis or opioid receptors .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Propiedades
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBWPNZTYRCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)pyridazin-3-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

